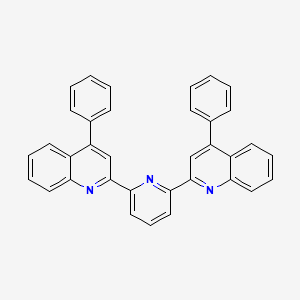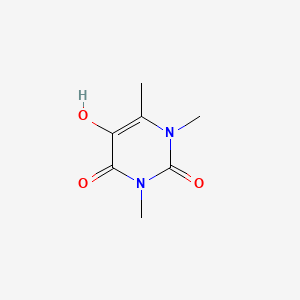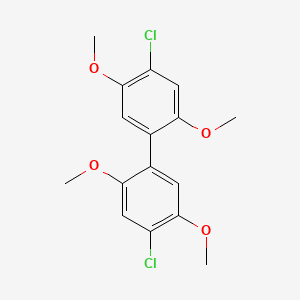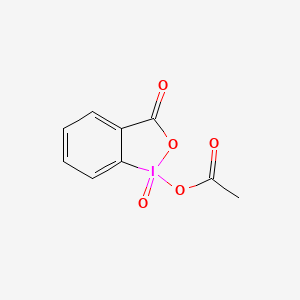
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione is an organoiodine compound known for its unique structure and reactivity. It is a derivative of benziodoxole, featuring an acetyloxy group attached to the iodine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione typically involves the oxidation of 2-iodobenzoic acid. One common method is the Dess-Martin periodinane synthesis, which involves the following steps :
Oxidation of 2-iodobenzoic acid: This step is carried out using potassium bromate (KBrO3) and sulfuric acid (H2SO4) to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.
Acetylation: The resulting compound is then acetylated using acetic anhydride and glacial acetic acid under an argon atmosphere to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures due to the exothermic nature of the reactions involved .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to aldehydes or ketones.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can react with the acetyloxy group, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the starting alcohol.
Substitution: The products vary based on the nucleophile used, resulting in compounds where the acetyloxy group is replaced by the nucleophile.
Applications De Recherche Scientifique
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione primarily involves its role as an oxidizing agent. The acetyloxy group facilitates the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The iodine atom in the compound plays a crucial role in stabilizing the intermediate species formed during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dess-Martin Periodinane: Another organoiodine compound used as an oxidizing agent, known for its efficiency in oxidizing alcohols to aldehydes and ketones.
IBX (2-Iodoxybenzoic Acid): A similar compound with strong oxidizing properties, used in various organic transformations.
Uniqueness
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione is unique due to its specific structure, which provides a balance between reactivity and stability. Its acetyloxy group enhances its solubility and reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
135394-78-4 |
|---|---|
Formule moléculaire |
C9H7IO5 |
Poids moléculaire |
322.05 g/mol |
Nom IUPAC |
(1,3-dioxo-1λ5,2-benziodoxol-1-yl) acetate |
InChI |
InChI=1S/C9H7IO5/c1-6(11)14-10(13)8-5-3-2-4-7(8)9(12)15-10/h2-5H,1H3 |
Clé InChI |
OAZJMZBCZRBVPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OI1(=O)C2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


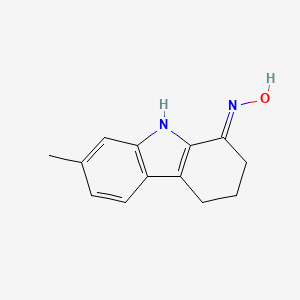

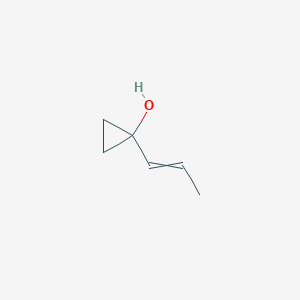
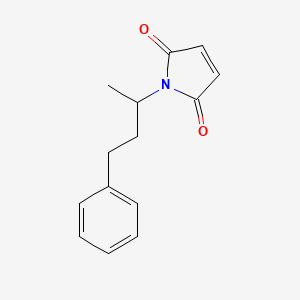


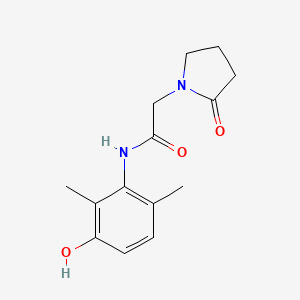
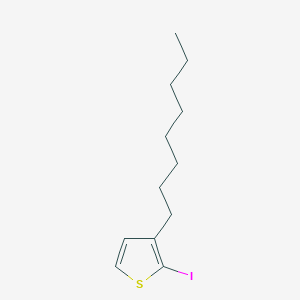
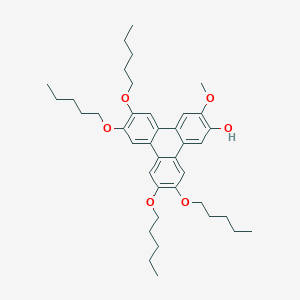

![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
